2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid is a flexible dicarboxylate ligand known for its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid typically involves the reaction of 4,5-dimethyl-1,2-phenylenebis(methyleneoxy) with dibenzoic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with various biological pathways. These interactions can lead to changes in enzyme activity, protein conformation, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 2,2’-[(1,2-Phenylenebis(methylene))bis(sulfanediyl)]dibenzoic acid
- 2,2’-[(2,4,6-Trimethyl-1,3-phenylene)bis(methylene)bis(oxy)]dibenzoic acid
- 2,2’-[(1,4-Phenylenebis(methylene))bis(sulfanediyl)]dinicotinic acid
Comparison: Compared to these similar compounds, 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methyleneoxy)]dibenzoic acid exhibits unique properties due to the presence of dimethyl groups on the phenylene ring. These groups can influence the compound’s reactivity, stability, and overall performance in various applications .
Eigenschaften
CAS-Nummer |
856685-85-3 |
---|---|
Molekularformel |
C24H22O6 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
2-[[2-[(2-carboxyphenoxy)methyl]-4,5-dimethylphenyl]methoxy]benzoic acid |
InChI |
InChI=1S/C24H22O6/c1-15-11-17(13-29-21-9-5-3-7-19(21)23(25)26)18(12-16(15)2)14-30-22-10-6-4-8-20(22)24(27)28/h3-12H,13-14H2,1-2H3,(H,25,26)(H,27,28) |
InChI-Schlüssel |
LIKLYKQDZJLIFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)COC2=CC=CC=C2C(=O)O)COC3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.